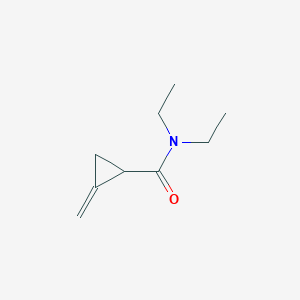
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.2215 g/mol . It belongs to the class of amides and is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with two ethyl groups and a methylene group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) typically involves the reaction of methylenecyclopropane-1-carboxylic acid with diethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to produce the compound in bulk quantities, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions may result in various substituted derivatives of the compound .
Scientific Research Applications
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) include:
- Methylenecyclopropane-1-carboxylic acid diethylamide
- 2-Methylenecyclopropanecarboxylic acid
- 2-Carboxymethylenecyclopropane
Uniqueness
Cyclopropanecarboxamide, N,N-diethyl-2-methylene-(9CI) is unique due to its specific structure, which includes a cyclopropane ring and a methylene group attached to the carboxamide nitrogen. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-diethyl-2-methylidenecyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-4-10(5-2)9(11)8-6-7(8)3/h8H,3-6H2,1-2H3 |
InChI Key |
BBYDWDHIKXTDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















